Tert-butyl 5-benzyl-2,5-diazabicyclo[2.2.2]octane-2-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo [2.2.2]octane-5-carboxylate, has been reported. These compounds were synthesized as cyclic amino acid esters from the corresponding ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt via an intramolecular lactonization reaction .Molecular Structure Analysis
The InChI code for tert-Butyl 2,5-Diazabicyclo [2.2.2]octane-2-carboxylate, a related compound, is 1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-4-5-9(13)6-12-8/h8-9,12H,4-7H2,1-3H3 . This provides some insight into the molecular structure of the compound.Scientific Research Applications
Synthesis and Molecular Structure
Synthesis of Cyclic Amino Acid Esters : The compound tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized from ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt, showcasing its potential in creating cyclic amino acid esters (Moriguchi et al., 2014).
Molecular Structure Analysis : Detailed structure analysis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, using single crystal X-ray diffraction, has provided insights into its unique bicyclo[2.2.2]octane structure, which includes a lactone moiety and a piperidine ring (Moriguchi et al., 2014).
Catalytic Applications
DABCO-Catalyzed Couplings : The use of 1,4-diazabicyclo[2.2.2]octane (DABCO) in catalyzing couplings between aldehydes and activated double bonds demonstrates its utility in synthetic organic chemistry, providing a pathway for the synthesis of complex organic compounds (Hoffmann & Rabe, 1984).
Photostimulated Reactions : Investigations into the photostimulated tert-butylation of difluorinated aromatics, involving electron and proton transfers with tert-butylmercury chloride in the presence of DABCO, highlight its role in facilitating specific organic reactions (Kim et al., 2001).
Advanced Synthesis Techniques
Enantioselective Synthesis : The compound has been utilized in the enantioselective synthesis of complex organic molecules, as seen in the production of potent CCR2 antagonists, which are significant in medicinal chemistry (Campbell et al., 2009).
Crystallographic Characterization : Crystallographic studies of derivatives of this compound have been conducted to understand geometry changes upon electron loss, providing valuable insights into the structural dynamics of organic molecules (Nelsen et al., 2005).
Mechanism of Action
Target of Action
The primary targets of “Tert-butyl 5-benzyl-2,5-diazabicyclo[2.2.2]octane-2-carboxylate” are currently unknown. The compound is a relatively new chemical entity and research into its specific targets is ongoing .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” are currently unknown. These properties are crucial for understanding the bioavailability of the compound .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of “Tert-butyl 5-benzyl-2,5-diazabicyclo[22Factors such as temperature, pH, and the presence of other compounds can significantly affect the activity of a compound .
Properties
IUPAC Name |
tert-butyl 5-benzyl-2,5-diazabicyclo[2.2.2]octane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-18(2,3)22-17(21)20-13-15-9-10-16(20)12-19(15)11-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BADRZRLNYCYZHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1CN2CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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